molecular formula C16H13Cl2N3O2 B2567590 N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 331662-51-2

N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2567590
CAS No.: 331662-51-2
M. Wt: 350.2
InChI Key: PKEYRKYHSXFGBA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a double-ring system composed of a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of two methoxy groups at positions 6 and 7 on the quinazoline ring and a 2,4-dichlorophenyl group attached to the nitrogen atom at position 4.

Scientific Research Applications

N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, particularly cancer, due to its ability to inhibit certain enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the 2,4-Dichlorophenyl Group: The final step involves the nucleophilic substitution reaction where the 2,4-dichlorophenyl group is introduced.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By blocking these kinases, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
  • 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 6 and 7 enhances its solubility and reactivity, while the 2,4-dichlorophenyl group contributes to its biological activity .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEYRKYHSXFGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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